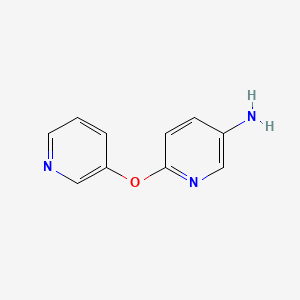

6-(Pyridin-3-yloxy)pyridin-3-amine

Vue d'ensemble

Description

The compound "6-(Pyridin-3-yloxy)pyridin-3-amine" is a pyridine derivative, which is a class of compounds known for their aromaticity and nitrogen-containing heterocyclic ring. Pyridine derivatives are of significant interest in the field of chemistry due to their potential applications in various domains, including material science, pharmaceuticals, and coordination chemistry.

Synthesis Analysis

The synthesis of pyridine derivatives can be complex, involving multiple steps and various chemical reactions. For instance, the synthesis of tris((6-phenyl-2-pyridyl)methyl)amine derivatives with enhanced solubility involves the preparation of tripodal ligands derived from a parent compound through derivatization . Similarly, novel pyridine-containing aromatic dianhydride monomers are synthesized through a multi-step process including nitro displacement, acidic hydrolysis, and cyclodehydration . Additionally, cyclization reactions are employed to synthesize new 6-(pyrazol-1-yl)pyrazolo[3,4-b]pyridin-3-ol compounds . A modular and practical methodology for the preparation of 6-substituted pyridin-3-yl C-nucleosides is also reported, which involves Heck reactions, desilylation, selective reduction, and palladium-catalyzed cross-coupling reactions .

Molecular Structure Analysis

The molecular structure of pyridine derivatives is often elucidated using X-ray crystallography, NMR, FTIR, UV-Vis, and mass spectral studies. For example, the structure of 6-(2,5-Dimethyl-1H-pyrrol-1-yl)pyridin-2-amine was confirmed by these methods, revealing intermolecular hydrogen bonds and a three-dimensional network formed by C-H…π and N-H…π-facial hydrogen bonds . The structural properties of copper(II) complexes supported by tris[(pyridin-2-yl)methyl]amine ligands with 6-phenyl substituents have been systematically examined, showing variations in geometry such as trigonal bipyramidal and square pyramidal structures .

Chemical Reactions Analysis

The reactivity of pyridine derivatives with other chemical species can lead to a variety of outcomes. For instance, the fluorescence properties of zinc complexes of soluble ligands derived from tris((6-phenyl-2-pyridyl)methyl)amine indicate charge-transfer character in the excited state, with potential applications in sensing and fluorescence . The reactivity of copper(II) complexes with hydrogen peroxide varies depending on the substituents on the pyridine ring, leading to different species such as mononuclear copper(II)-hydroperoxo complexes and bis(μ-oxo)dicopper(III) complexes .

Physical and Chemical Properties Analysis

The physical and chemical properties of pyridine derivatives are influenced by their molecular structure and substituents. For example, polyimides derived from pyridine-containing monomers exhibit good solubility, thermal stability, and mechanical properties, with potential applications in the electronics industry due to their low dielectric constants . The solubility of ligands in organic and aqueous solvents can be enhanced through derivatization, which is crucial for their practical applications in binding studies and material science .

Applications De Recherche Scientifique

Heterocyclic Amines in Research

Biological Significance and Analytical Techniques : Heterocyclic amines, including compounds similar to "6-(Pyridin-3-yloxy)pyridin-3-amine," have been extensively studied for their biological effects and analytical detection. These compounds are significant due to their presence in foodstuffs and potential carcinogenic properties. Techniques such as liquid and gas chromatography coupled with mass spectrometry have been developed for their analysis, demonstrating their importance in food safety and environmental health research (Teunissen et al., 2010).

Chemistry and Properties : The chemistry of pyridine derivatives, including "6-(Pyridin-3-yloxy)pyridin-3-amine," has been the subject of numerous studies. These investigations highlight the compound's versatility in forming metal complexes and its various applications in catalysis, organic synthesis, and potential medicinal uses. The review of pyridine and its derivatives underscores their significance in developing new chemical entities with diverse properties and applications (Boča et al., 2011).

Synthesis and Catalysis : The role of heterocyclic N-oxide derivatives, including pyridine-based compounds, in organic synthesis, catalysis, and drug development is well-documented. These compounds have shown potential in asymmetric catalysis, synthesis processes, and as intermediates in the preparation of pharmacologically active substances. Their versatility highlights the broad applications of pyridine derivatives in chemical synthesis and medicinal chemistry (Li et al., 2019).

Environmental and Material Sciences : Pyridine and its derivatives are also explored in the context of environmental science and material applications. For instance, amine-functionalized sorbents, which could be related to the pyridine structure of "6-(Pyridin-3-yloxy)pyridin-3-amine," have shown efficacy in removing persistent pollutants like PFAS from water. This underscores the compound's potential utility in environmental remediation technologies (Ateia et al., 2019).

Safety and Hazards

Mécanisme D'action

Target of Action

Similar compounds have been found to exhibit anticancer activity, suggesting potential targets within cancer-related pathways .

Mode of Action

It’s worth noting that similar compounds have been found to interact with their targets, leading to changes that inhibit the growth of cancer cells .

Result of Action

Related compounds have been found to exhibit anticancer activity, suggesting that this compound may also have potential therapeutic effects .

Propriétés

IUPAC Name |

6-pyridin-3-yloxypyridin-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9N3O/c11-8-3-4-10(13-6-8)14-9-2-1-5-12-7-9/h1-7H,11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YGWSGSCQMYIFRQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CN=C1)OC2=NC=C(C=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40243979 | |

| Record name | Pyridine, 5-amino-2,3'-oxydi- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40243979 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

187.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-(Pyridin-3-yloxy)pyridin-3-amine | |

CAS RN |

99185-50-9 | |

| Record name | Pyridine, 5-amino-2,3'-oxydi- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0099185509 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pyridine, 5-amino-2,3'-oxydi- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40243979 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-(pyridin-3-yloxy)pyridin-3-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(Z)-2-(4-chlorophenyl)-3-[2-(2-propynyloxy)-1-naphthyl]-2-propenenitrile](/img/structure/B1305028.png)

![4-(8-fluoro-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinolin-4-yl)benzoic acid](/img/structure/B1305064.png)

![1-[[2-(Trifluoromethyl)phenyl]methyl]piperazine](/img/structure/B1305076.png)

![Ethyl 2-[(ethoxycarbonyl)thio]acetate](/img/structure/B1305091.png)